molecular formula C38H41N3O8S2 B10847031 Benzofuran-3-yl-(indol-3-yl)maleimides

Benzofuran-3-yl-(indol-3-yl)maleimides

Cat. No.: B10847031
M. Wt: 731.9 g/mol
InChI Key: CPIFLUAOCGEKJE-QTQBKYSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-3-yl-(indol-3-yl)maleimides are a class of compounds known for their potent inhibitory activity against glycogen synthase kinase 3β (GSK-3β). These compounds have garnered significant interest due to their potential therapeutic applications in treating various diseases, including cancer and central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-3-yl-(indol-3-yl)maleimides typically involves the reaction of benzofuran derivatives with indole derivatives in the presence of maleimides. One common method includes the use of ruthenium (II) catalysts and free amino group-assisted regioselective indole C2–H bond cleavage, followed by maleimide coordination, migratory insertion, and proto-demetalation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-3-yl-(indol-3-yl)maleimides undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran and indole derivatives, which can further undergo functionalization to yield more complex molecules .

Scientific Research Applications

Benzofuran-3-yl-(indol-3-yl)maleimides have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their role in inhibiting GSK-3β, which is involved in various cellular processes.

    Medicine: Potential therapeutic agents for treating diseases such as cancer, Alzheimer’s disease, and bipolar disorder.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of benzofuran-3-yl-(indol-3-yl)maleimides involves the inhibition of GSK-3β. These compounds bind to the active site of GSK-3β, preventing its interaction with substrates and thereby inhibiting its kinase activity. This inhibition leads to the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-3-yl-(indol-3-yl)maleimides are unique due to their high potency and selectivity for GSK-3β compared to other inhibitors. Their structural framework allows for specific interactions with the active site of GSK-3β, leading to enhanced inhibitory activity and reduced off-target effects .

Properties

Molecular Formula

C38H41N3O8S2

Molecular Weight

731.9 g/mol

IUPAC Name

(2S,4S)-1-[(2R)-3-benzoylsulfinyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid;(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C22H23NO5S2.C16H18N2O3/c1-15(14-30(28)22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);5-6,8,14-15,20H,3-4,7H2,1-2H3/t15-,18-,19-,30?;14-,15+/m01/s1

InChI Key

CPIFLUAOCGEKJE-QTQBKYSQSA-N

Isomeric SMILES

C[C@@H](CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3.CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Canonical SMILES

CC(CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3.CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.